N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide
Description
This compound features a pyrrolidine-2-carboxamide core substituted with a 4-fluorobenzenesulfonyl group and a 3-(1H-benzimidazol-2-yl)phenyl moiety.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3S/c25-17-10-12-19(13-11-17)33(31,32)29-14-4-9-22(29)24(30)26-18-6-3-5-16(15-18)23-27-20-7-1-2-8-21(20)28-23/h1-3,5-8,10-13,15,22H,4,9,14H2,(H,26,30)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJCBLVXZMVNLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodiazole moiety, a pyrrolidine ring, and a sulfonamide group. Its molecular formula is CHFNOS, and it has a molecular weight of 373.43 g/mol. The presence of the fluorinated sulfonamide group enhances its pharmacological properties by improving solubility and bioavailability.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways.
Inhibition of Kinases:
Research indicates that this compound exhibits inhibitory effects on various kinases, which play crucial roles in cell proliferation and survival. For instance, it has been shown to inhibit the activity of certain receptor tyrosine kinases (RTKs), potentially leading to reduced tumor growth in cancer models .
Anti-inflammatory Properties:
The compound also demonstrates anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. Studies have shown that it can significantly reduce levels of IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .
Therapeutic Applications
Based on its biological activities, this compound may have several therapeutic applications:
- Cancer Treatment: Its ability to inhibit kinase activity positions it as a candidate for targeted cancer therapies.
- Anti-inflammatory Agents: The compound's effects on cytokine production suggest potential use in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines. For example, one study reported a significant reduction in proliferation rates in breast cancer cell lines treated with the compound compared to control groups .
In Vivo Studies
Animal model studies further support the therapeutic potential of this compound. In a mouse model of breast cancer, administration of this compound resulted in a marked decrease in tumor size and improved survival rates compared to untreated controls .
Comparative Efficacy Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Analysis
Table 1: Key Structural Differences and Similarities
*Molecular weights calculated based on provided or derived formulae.
Functional Group Impact on Physicochemical Properties
- Benzimidazole vs.
- Sulfonamide vs. Ketone/Carboxamide : The 4-fluorobenzenesulfonyl group in the target compound enhances acidity (pKa ~1-2 for sulfonamides) compared to the 5-oxopyrrolidine ketone in (~pKa 8-10 for carbonyls), influencing solubility and membrane permeability .
- Fluorine Substituents : All compounds feature fluorinated aromatic rings, which improve metabolic stability and modulate electronic effects (e.g., electron-withdrawing -F enhances resonance stabilization) .
Research Findings and Implications
- : The thiadiazole-containing analog’s sulfur atom may enhance binding to metal ions or cysteine residues in enzymes, a feature absent in the benzimidazole-based target .
- : The bromobenzoyl derivative’s higher molecular weight and lipophilicity (logP ~3.5 estimated) suggest reduced aqueous solubility compared to the target compound’s sulfonamide (logP ~2.8 estimated) .
- : The chromenone-pyrazolopyrimidine hybrid’s polycyclic structure (MW 589.1) highlights a trend toward larger, more rigid frameworks in kinase inhibitors, whereas the target compound’s smaller size (MW ~454) may favor better bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
